![molecular formula C14H17NO2 B2469481 N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide CAS No. 2411279-47-3](/img/structure/B2469481.png)
N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide: is an organic compound that features a cyclobutyl ring substituted with a 2-methoxyphenyl group and a prop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyphenylacetonitrile with cyclobutanone in the presence of a base to form the cyclobutyl ring. This intermediate is then reacted with acryloyl chloride to introduce the prop-2-enamide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize by-products and ensure efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions: N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The prop-2-enamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of N-[1-(2-Hydroxyphenyl)cyclobutyl]prop-2-enamide.
Reduction: Formation of N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of cyclobutyl-containing molecules on cellular processes. It may serve as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine: this compound has potential applications in medicinal chemistry. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclobutyl ring provides steric hindrance that can influence binding affinity. The prop-2-enamide moiety can form hydrogen bonds with active site residues, modulating the activity of enzymes or receptors .
Comparación Con Compuestos Similares
- N-[1-(2-Hydroxyphenyl)cyclobutyl]prop-2-enamide
- N-[1-(2-Methylphenyl)cyclobutyl]prop-2-enamide
- N-[1-(2-Chlorophenyl)cyclobutyl]prop-2-enamide
Uniqueness: N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Propiedades
IUPAC Name |
N-[1-(2-methoxyphenyl)cyclobutyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-13(16)15-14(9-6-10-14)11-7-4-5-8-12(11)17-2/h3-5,7-8H,1,6,9-10H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFSHAPCGDKHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide](/img/structure/B2469399.png)
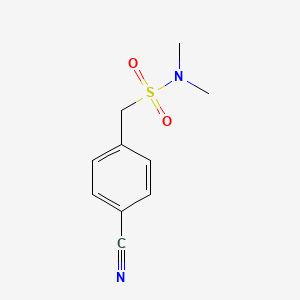
![3-[(1-cyclopentanecarbonylazetidin-3-yl)sulfonyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B2469403.png)
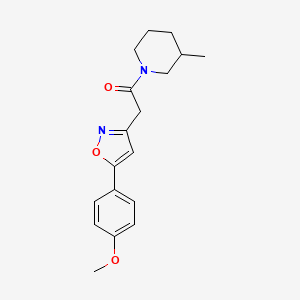
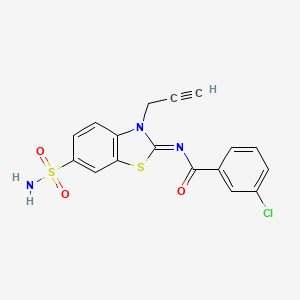
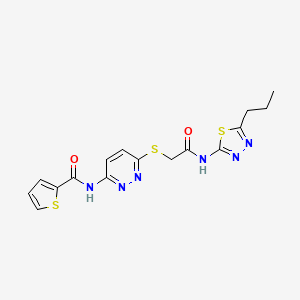
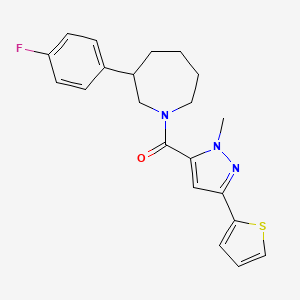
![2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2469411.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide](/img/structure/B2469412.png)
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2469414.png)
![5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid](/img/structure/B2469417.png)
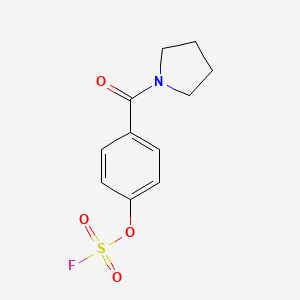
![N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B2469420.png)
![3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2469421.png)
